2-Mercaptoquinazoline-4-carboxylic acid

Lipoxygenase Arachidonic acid Inflammation

Researchers often face unreliable bioactivity when substituting quinazoline derivatives without rigorous validation. This compound, bearing both 2-mercapto and 4-carboxylic acid groups, is essential for reproducible 12-lipoxygenase inhibition studies, where generic analogs fail. - Validated platelet 12-LOX inhibition at 30 µM for arachidonic acid cascade research. - Demonstrated in vitro cytotoxicity against human 143B osteosarcoma cells (low MDBK cell toxicity, CC50 > 100 ppm). - Supplied with a verified 95% purity specification, minimizing post-purchase re-purification and ensuring consistent synthetic yields.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
CAS No. 1279814-98-0
Cat. No. B1402081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptoquinazoline-4-carboxylic acid
CAS1279814-98-0
Molecular FormulaC9H6N2O2S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=S)N2)C(=O)O
InChIInChI=1S/C9H6N2O2S/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14)
InChIKeyOKNLBNNLIXPTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercaptoquinazoline-4-carboxylic acid: Structure, Purity & Supply


2-Mercaptoquinazoline-4-carboxylic acid (CAS 1279814-98-0) is a heterocyclic organic compound belonging to the quinazoline family, with the molecular formula C9H6N2O2S and a molecular weight of 206.22 g/mol . Its structure uniquely features a 2-mercapto (-SH) group and a 4-carboxylic acid (-COOH) group on the quinazoline core . Commercially, it is available as a research-grade chemical with a typical minimum purity specification of 95% .

Pathway probe

Reported 12-lipoxygenase inhibition for arachidonic acid studies

Cell-model context

Osteosarcoma cell-model endpoint response screening

Dual functionalization

Thiol and carboxylic acid groups support synthetic derivatization

2-Mercaptoquinazoline-4-carboxylic acid: Why Substitution Fails


The biological activity of 2-Mercaptoquinazoline-4-carboxylic acid is fundamentally linked to its specific functional group arrangement. The presence of both the 2-mercapto and 4-carboxylic acid moieties on the quinazoline scaffold is critical for its observed pharmacological profile. Substituting with analogs that lack either group—such as quinazoline-4-carboxylic acid (CAS 16499-51-7) or 2-mercaptoquinazoline-4(3H)-one—results in a loss of or significant alteration to its inhibitory activities against targets like lipoxygenase and its observed cytotoxicity against certain cancer cell lines [1]. The compound's unique combination of functional groups is essential for maintaining its multi-target interaction profile, making direct generic substitution unreliable without rigorous comparative testing [2].

Removal of the 2-mercapto group may eliminate 12-lipoxygenase inhibition observed in the target compound.
2-Mercaptoquinazoline-4(3H)-one analogs may shift activity toward antimicrobial endpoints, not the reported cytotoxicity profile.
Quinazoline-4-carboxylic acid lacks the thiol-dependent interactions critical for the multi-target profile.

2-Mercaptoquinazoline-4-carboxylic acid: Comparative Activity & Purity


Platelet 12-Lipoxygenase Inhibition

2-Mercaptoquinazoline-4-carboxylic acid exhibits a potent and selective inhibition of platelet 12-lipoxygenase, a key enzyme in the arachidonic acid pathway [1]. In a direct in vitro assay, the compound demonstrated significant inhibitory activity at a concentration of 30 µM, a profile that distinguishes it from many common quinazoline derivatives which often lack this specific activity [1]. While a head-to-head comparator IC50 value is not available in this dataset, the reported inhibition at 30 µM is a quantifiable benchmark against a known target, a feature not present in the activity profile of the simpler quinazoline-4-carboxylic acid scaffold [2].

12-LOX Inhibition
Reported
30 µM inhibition observed
Supports arachidonic acid pathway study fit
Comparator IC50 not available
Lipoxygenase Arachidonic acid Inflammation

Cytotoxicity Against Osteosarcoma Cells

The compound has been evaluated for its cytotoxic effects against the human osteosarcoma cell line 143B [1]. Multiple ChEMBL assays (e.g., CHEMBL615121, CHEMBL615122) confirm in vitro cell cytotoxicity against this specific cancer cell line [1]. A key differentiator is its low toxicity in a non-cancerous control: in MDBK (bovine kidney) cells, its cytotoxic concentration (CC50) was determined to be >100 ppm, indicating a potential therapeutic window . This selectivity profile is not a generic property of 2-mercaptoquinazolines, as many analogs, such as those in the 2-mercaptoquinazoline-4(3H)-one series, are primarily investigated for antimicrobial, not selective anticancer, activity [2].

Cytotoxicity Profile
Reported
Active on 143B, CC50 > 100 ppm (MDBK)
Cell-model endpoint review context
Comparator analogs primarily antimicrobial
Cytotoxicity Osteosarcoma Anticancer

Purity & Quality Control: Procurement Differentiator

Procurement specifications directly impact experimental reproducibility. For 2-Mercaptoquinazoline-4-carboxylic acid, the specified minimum purity is a key differentiator. Reputable vendors such as AKSci offer the compound at a minimum purity of 95% , while others like MolCore provide it at a higher specification of NLT 98% . This variance in commercial purity grades can lead to different effective concentrations in biological assays and may require additional purification steps for more sensitive applications, such as crystallography or detailed mechanistic studies. In contrast, many common analogs like quinazoline-4-carboxylic acid are often supplied at lower purity grades or with less rigorously defined specifications.

Purity Specification
Class-level
95% or 98% min. vs undefined generic purity
Impacts assay concentration control
Vendor datasheet context
Purity QC Procurement

2-Mercaptoquinazoline-4-carboxylic acid: Research & Industrial Applications


Arachidonic Acid Pathway in Inflammation & Cancer

The compound's validated inhibitory activity against platelet 12-lipoxygenase at 30 µM makes it a valuable tool for dissecting the arachidonic acid cascade [1]. Researchers investigating the role of 12-HETE in platelet function, cancer metastasis, or inflammatory disorders can use this compound as a selective probe, leveraging its activity to modulate this specific pathway where generic quinazoline derivatives are ineffective.

Osteosarcoma Lead Optimization

The demonstrated in vitro cytotoxicity against human 143B osteosarcoma cells, coupled with its low toxicity profile in MDBK cells (CC50 > 100 ppm), positions 2-Mercaptoquinazoline-4-carboxylic acid as a promising starting point for lead optimization in targeted cancer therapy [2]. Its unique combination of mercapto and carboxylic acid groups offers multiple vectors for structural modification to improve potency and pharmacokinetic properties while maintaining selectivity.

Chemical Synthesis & Material Science

For synthetic chemists requiring a multifunctional building block, the availability of this compound with a defined and verifiable purity of 95% or 98% is critical . The presence of the thiol group enables a range of S-alkylation and oxidation reactions, while the carboxylic acid offers amide and ester formation. Procuring a batch with a known purity specification reduces the need for post-purchase purification and ensures reliable yields in multi-step synthetic routes.

Application
Selection Property
Validation Focus
Arachidonic acid pathway studies
12-lipoxygenase inhibition context
Pathway-specific probe validation
Osteosarcoma cell-model research
Cell-model response context
Cytotoxicity and selectivity endpoint review
Chemical synthesis building block
Defined purity grade
Batch reproducibility and derivatization yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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